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Dichlorprop-methyl ester-d3

Cat. No.: B12414901
M. Wt: 252.11 g/mol
InChI Key: SCHCPDWDIOTCMJ-BMSJAHLVSA-N
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Description

Significance of Stable Isotope-Labeled Compounds in Modern Scientific Disciplines

Stable isotope-labeled compounds are indispensable tools in numerous scientific fields, including biochemistry, environmental science, and pharmaceutical research. clearsynth.comsilantes.comdiagnosticsworldnews.com These are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.commoravek.com This isotopic substitution creates a compound with a slightly higher molecular weight but nearly identical chemical and physical properties to its unlabeled counterpart. simsonpharma.com This unique characteristic allows researchers to use them as tracers to follow the path of a molecule through complex biological or chemical systems. moravek.com

One of the most critical applications of stable isotope-labeled compounds is their use as internal standards in analytical chemistry, particularly in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comsimsonpharma.comacs.org In quantitative analysis, adding a known amount of a stable isotope-labeled analog of the target analyte to a sample at the beginning of the sample preparation process is a technique known as isotope dilution mass spectrometry (IDMS). ontosight.aiosti.gov This method is considered a gold standard for achieving the highest accuracy and precision in quantification. diagnosticsworldnews.combritannica.com

The labeled internal standard co-elutes with the analyte and experiences the same conditions during extraction, cleanup, and ionization. texilajournal.comaptochem.com By comparing the mass spectrometer's signal from the analyte to the signal from the known quantity of the internal standard, analysts can correct for any loss of the analyte during sample workup and for variations in instrument response, such as matrix effects or ion suppression. clearsynth.comtexilajournal.comfiveable.me This compensation for measurement errors is crucial for obtaining reliable and robust data, especially when dealing with complex matrices like blood, urine, soil, or water. texilajournal.comnih.gov The use of deuterated standards, in particular, is a common practice due to the abundance of hydrogen in organic molecules and the relative ease of their synthesis. simsonpharma.comaptochem.com This approach improves the specificity and sensitivity of analytical methods, enabling the precise measurement of trace levels of compounds like drug metabolites, pollutants, and agrochemicals. clearsynth.comsymeres.comontosight.ai

Application AreaBenefit of Stable Isotope LabelingCommon IsotopesAnalytical Technique
Metabolomics Tracing metabolic pathways and fluxes. creative-proteomics.com¹³C, ¹⁵NMass Spectrometry (MS), NMR
Pharmaceuticals Studying drug metabolism and pharmacokinetics (DMPK). symeres.commoravek.com²H (Deuterium), ¹³CLC-MS/MS
Environmental Science Monitoring and quantifying pollutants with high accuracy. clearsynth.comontosight.ai²H, ¹³CGC-MS, LC-MS/MS
Proteomics Quantifying protein expression and turnover. moravek.com¹³C, ¹⁵NMass Spectrometry (MS)

Overview of Dichlorprop (B359615) and its Methyl Ester in Agricultural and Environmental Contexts

Dichlorprop, a member of the chlorophenoxy herbicide family, is used to control annual and perennial broadleaf weeds. wikipedia.orgmdpi.com Structurally similar to 2,4-D, it functions as a synthetic auxin, a plant growth regulator. wikipedia.orgresearchgate.net The herbicidal activity of dichlorprop is stereoselective, with the R-isomer (also known as dichlorprop-P or 2,4-DP-P) being the active enantiomer. wikipedia.orgmdpi.com Initially marketed as a racemic mixture, modern formulations predominantly contain the enantiopure R-isomer to reduce the environmental load of the inactive S-isomer. wikipedia.org Dichlorprop is applied in various settings, including cereal crops, grasslands, and non-agricultural areas like roadsides. mdpi.com

Like other carboxylic acid herbicides, dichlorprop is often formulated as a salt or an ester to improve its properties. wikipedia.org The methyl ester form, Dichlorprop-methyl (B166029) ester, is a derivative used in some formulations and is also a metabolite that can be formed in the environment. nih.govaccustandard.com For analytical purposes, dichlorprop acid is often converted to its methyl ester before analysis by gas chromatography/mass spectrometry (GC/MS). apvma.gov.au

The environmental fate of dichlorprop and its derivatives is a significant area of study. These compounds can be found as contaminants in groundwater and soil. nih.goveconference.io Dichlorprop-P and its esters are known to degrade in soil and aquatic systems. apvma.gov.au The ester forms, such as Dichlorprop-P-2-ethylhexyl, hydrolyze rapidly in the presence of soil to the parent acid, dichlorprop-P. mdpi.comapvma.gov.au The primary breakdown product of dichlorprop is 2,4-dichlorophenol (B122985) (2,4-DCP). mdpi.comnih.gov The persistence and mobility of these compounds are influenced by soil type and environmental conditions. researchgate.net Due to their widespread use, methods for accurately monitoring residues of dichlorprop, its esters, and metabolites in food, water, and soil are essential for regulatory and environmental risk assessment. mdpi.comnih.gov

CompoundTypeKey CharacteristicCommon Application/Occurrence
Dichlorprop Herbicide (acid form)The R-isomer is the herbicidally active form. wikipedia.orgControl of broadleaf weeds in cereals and grasslands.
Dichlorprop-methyl ester Herbicide (ester form)A derivative of dichlorprop; also used as an analytical form. accustandard.comapvma.gov.auComponent of some herbicide formulations. nih.gov
Dichlorprop-P-2-ethylhexyl Herbicide (ester form)Enhances cuticle penetration for better uptake by plants. mdpi.comPlant growth regulator in citrus crops. mdpi.com
2,4-Dichlorophenol (2,4-DCP) MetaboliteA primary breakdown product of dichlorprop. nih.govFound as a residue in environmental samples.

Rationale for the Application of Deuterated Dichlorprop-methyl ester-d3 as a Research Standard

This compound is the deuterium-labeled form of Dichlorprop-methyl ester. szabo-scandic.commedchemexpress.com It serves as an ideal internal standard for the quantitative analysis of dichlorprop and its methyl ester in complex environmental and biological samples. simsonpharma.comaltascientific.cn The rationale for its use is firmly rooted in the principles of isotope dilution mass spectrometry (IDMS). ontosight.aiosti.gov

In analytical chemistry, achieving accurate quantification of trace-level contaminants like herbicides is a significant challenge. researchgate.net The process of extracting the analyte from a sample matrix (e.g., soil, water, or plant tissue) is often incomplete and can vary from sample to sample. texilajournal.com Furthermore, when the extract is analyzed by techniques like GC-MS or LC-MS/MS, matrix components can interfere with the ionization of the target analyte, either suppressing or enhancing the signal, which leads to inaccurate results. clearsynth.com

By adding a known amount of this compound to the sample before any preparation steps, analysts introduce a compound that behaves virtually identically to the non-labeled analyte (the "native" Dichlorprop-methyl ester) throughout the entire procedure. aptochem.comresearchgate.net Because the deuterated standard has a different mass-to-charge ratio (due to the three deuterium atoms replacing three hydrogen atoms), it can be distinguished from the native compound by the mass spectrometer. up.ac.zaimmunomart.com

The key advantages of using this compound as an internal standard are:

Correction for Procedural Losses : Any analyte lost during extraction or purification is mirrored by a proportional loss of the deuterated standard, so the ratio between the two remains constant. fiveable.me

Compensation for Matrix Effects : The deuterated standard co-elutes with the native analyte and is affected by ion suppression or enhancement in the same way, allowing for accurate correction of the signal. clearsynth.comtexilajournal.com

Improved Precision and Accuracy : By accounting for variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard significantly enhances the reliability, precision, and accuracy of the final quantitative result. texilajournal.comfiveable.me

Therefore, this compound is not just a chemical compound but a critical analytical tool that enables researchers to generate high-quality, defensible data for environmental monitoring, residue analysis, and metabolism studies involving dichlorprop. szabo-scandic.comaltascientific.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl2O3 B12414901 Dichlorprop-methyl ester-d3

Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

252.11 g/mol

IUPAC Name

trideuteriomethyl 2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3/i2D3

InChI Key

SCHCPDWDIOTCMJ-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis and Spectroscopic Characterization of Dichlorprop Methyl Ester D3

Methodologies for Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules can be achieved through various synthetic strategies. These methods range from using deuterated starting materials to direct hydrogen-deuterium exchange on the target molecule or its precursors. researchgate.netnih.govsnnu.edu.cnresearchgate.net

The synthesis of Dichlorprop-methyl (B166029) ester-d3 necessitates the careful selection of precursors that allow for efficient and specific incorporation of deuterium. A common synthetic route to Dichlorprop-methyl ester involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop) with methanol. To introduce a d3-methyl group, a deuterated reagent is required.

A plausible and efficient precursor selection and derivatization route is the esterification of Dichlorprop (B359615) with a deuterated methylating agent. The key precursor in this route is deuterated methanol (CD3OD).

Key Precursors:

2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop): This is the core structural component of the final molecule.

Deuterated Methanol (CD3OD): This reagent serves as the source of the d3-methyl group.

The derivatization route involves a standard esterification reaction, such as a Fischer esterification, where the carboxylic acid (Dichlorprop) is reacted with the deuterated alcohol (CD3OD) in the presence of an acid catalyst.

Table 1: Precursors for the Synthesis of Dichlorprop-methyl ester-d3

PrecursorRole in Synthesis
2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop)Provides the main molecular framework
Deuterated Methanol (CD3OD)Source of the deuterium-labeled methyl group
Sulfuric Acid (H2SO4) or other acid catalystCatalyzes the esterification reaction

The primary deuteration technique in this context is the use of an isotopically labeled precursor, specifically deuterated methanol. The reaction is an acid-catalyzed esterification.

Reaction Scheme:

2-(2,4-dichlorophenoxy)propanoic acid + CD3OD --(H+)--> this compound + H2O

Reaction Optimization:

To ensure a high yield and high isotopic enrichment of this compound, several reaction parameters need to be optimized:

Choice of Catalyst: Strong acid catalysts like sulfuric acid are effective. The concentration of the catalyst needs to be optimized to maximize the reaction rate while minimizing side reactions.

Reaction Temperature and Time: The reaction is typically heated to reflux to drive the equilibrium towards the product side. The optimal temperature and reaction time are determined by monitoring the reaction progress, for instance, by thin-layer chromatography (TLC) or gas chromatography (GC).

Removal of Water: As esterification is a reversible reaction, the removal of water as it is formed will shift the equilibrium towards the formation of the ester, thereby increasing the yield. This can be achieved by using a Dean-Stark apparatus or by using a dehydrating agent.

Purity of Deuterated Reagent: The isotopic purity of the deuterated methanol (CD3OD) is crucial for achieving high isotopic enrichment in the final product.

An alternative, though less direct, method for deuteration could involve a hydrogen-deuterium (H-D) exchange reaction on the parent molecule, Dichlorprop-methyl ester. nih.govresearchgate.net This would typically involve a catalyst, such as a palladium-based catalyst, and a deuterium source like D2O. nih.gov However, controlling the specific position of deuteration can be more challenging with this method. For specific labeling of the methyl ester group, synthesis from a deuterated precursor is the preferred method.

Spectroscopic and Chromatographic Characterization of this compound for Purity and Isotopic Enrichment

Following synthesis, a thorough characterization of the product is essential to confirm its chemical identity, purity, and the extent and location of deuterium incorporation. This is typically achieved using a combination of chromatographic and spectroscopic techniques. researchgate.net

Mass spectrometry (MS) is a primary tool for determining the isotopic purity of a labeled compound. nih.gov By comparing the mass spectrum of the deuterated compound with its non-deuterated analog, the incorporation of deuterium can be confirmed.

The molecular weight of unlabeled Dichlorprop-methyl ester is approximately 249.09 g/mol . The introduction of three deuterium atoms in place of three hydrogen atoms in the methyl group results in a mass increase of approximately 3 atomic mass units. Therefore, the molecular ion peak for this compound is expected at m/z 252.

Isotopic Purity Calculation:

The isotopic purity can be calculated from the relative intensities of the mass spectral peaks corresponding to the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) species.

Isotopic Purity (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

Deuterium Position Assessment:

While the mass spectrum confirms the number of incorporated deuterium atoms, it does not directly reveal their position. However, fragmentation patterns in the mass spectrum can provide clues. For this compound, the loss of the deuterated methoxy group (-OCD3) would result in a fragment ion that is 3 mass units heavier than the corresponding fragment from the unlabeled compound.

Table 2: Expected Mass Spectral Data for Dichlorprop-methyl ester and its d3-analog

CompoundMolecular FormulaExpected Molecular Ion (M+)Key Fragment Ion (M-OCH3/OCD3)+
Dichlorprop-methyl esterC10H10Cl2O3m/z 249/251/253m/z 218/220/222
This compoundC10H7D3Cl2O3m/z 252/254/256m/z 218/220/222

Note: The presence of chlorine isotopes (35Cl and 37Cl) results in characteristic isotopic patterns for chlorine-containing ions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the exact location of deuterium atoms within a molecule. Both ¹H NMR and ²H (deuterium) NMR can be employed for this purpose.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl ester protons (typically a singlet around 3.7 ppm) would be absent or significantly reduced in intensity. The disappearance of this signal is a strong indication that the methyl group has been successfully deuterated. The other proton signals of the molecule (aromatic protons, the methine proton, and the methyl protons of the propionate group) should remain unchanged, confirming that deuteration occurred specifically at the desired position.

²H NMR Spectroscopy:

A ²H NMR spectrum would show a signal at the chemical shift corresponding to the deuterated methyl group. This provides direct evidence for the presence and chemical environment of the deuterium atoms.

Table 3: Hypothetical ¹H NMR Chemical Shifts for Dichlorprop-methyl ester and Expected Changes for this compound

Proton AssignmentDichlorprop-methyl ester (δ, ppm)This compound (Expected δ, ppm)
Aromatic Protons6.8 - 7.4 (multiplet)6.8 - 7.4 (multiplet)
-O-CH(CH3)-~4.8 (quartet)~4.8 (quartet)
-O-CH(CH3)-~1.6 (doublet)~1.6 (doublet)
-COOCH3~3.7 (singlet)Absent or significantly reduced

By combining the data from mass spectrometry and NMR spectroscopy, a comprehensive characterization of the synthesized this compound can be achieved, confirming its identity, purity, and the precise location and extent of deuterium labeling.

Advanced Analytical Methodologies Utilizing Dichlorprop Methyl Ester D3

Method Validation Parameters for Dichlorprop-methyl (B166029) ester-d3-based Assays

For any analytical method to be considered reliable, it must undergo a thorough validation process. srce.hr When using Dichlorprop-methyl ester-d3 as an internal standard, the validation assesses key performance characteristics to ensure the method is fit for its intended purpose. lcms.cznih.gov

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. srce.hr Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression analysis is performed, and the coefficient of determination (R²) is calculated. An R² value of ≥ 0.99 is typically considered evidence of good linearity. srce.hr The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. lcms.cz

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. srce.hr For pesticide residue analysis, LOQs are often in the low nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range. For example, in an LC-MS/MS method for Dichlorprop (B359615) in water, the LOQ was reported to be 4 ng/L. researchgate.netnih.gov

Table 1: Representative Method Validation Parameters for Phenoxy Acid Herbicide Analysis

ParameterAnalyteTypical Value/RangeTechnique
Linearity (R²)Dichlorprop≥ 0.998GC-MS/MS & LC-MS/MS
RangePesticides0.5 - 1000 µg/LLC-MS/MS
LOQDichlorprop4 ng/LLC-MS/MS

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). srce.hr Intra-day precision assesses variability within a single day, while inter-day precision evaluates it over several days. srce.hr For Dichlorprop analysis, RSD values in the range of 1.6% to 2.7% have been reported, demonstrating high precision. researchgate.netnih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed by analyzing spiked samples (samples to which a known amount of the analyte has been added) and calculating the percent recovery. srce.hr

Recovery: Recovery is a measure of the efficiency of the extraction process. The use of this compound allows for the correction of analyte losses during sample preparation. The recovery is determined by comparing the amount of analyte measured in a spiked sample to the amount that was added. Acceptable recovery values are typically within the 70-120% range. For phenoxypropanoic acids, recoveries of approximately 75% have been achieved. researchgate.netnih.gov

Table 2: Example Precision and Accuracy Data for Dichlorprop Analysis

ParameterSpike LevelTypical Value
Precision (RSD)15 ng/L2.4 - 2.7%
Precision (RSD)100 ng/L1.6 - 1.8%
Accuracy/RecoveryVarious~75%

Application in Environmental Fate and Transformation Studies of Dichlorprop Analogs

Tracing Environmental Pathways of Dichlorprop (B359615) and its Esters using Dichlorprop-methyl (B166029) ester-d3 as a Surrogate

The use of Dichlorprop-methyl ester-d3 as a surrogate is critical for accurately tracking the movement and distribution of Dichlorprop and its esters in the environment. Because the deuterated form mimics the environmental behavior of the parent compound, it can be added to environmental samples (spiked) to provide a precise measure of the parent compound's fate.

The adsorption and desorption of phenoxy herbicides like Dichlorprop are primary processes that control their concentration in soil solution and, consequently, their availability for transport or degradation. pjoes.com Soil organic matter and iron oxides are considered the most significant sorbents for these herbicides. researchgate.netresearchgate.net Studies show that chlorinated phenoxyacetic acids are generally weakly adsorbed in most agricultural soils and sediments, a factor that enhances their mobility. nih.gov

The extent of adsorption is highly dependent on soil properties, particularly pH and organic carbon content. As weak acids, phenoxy herbicides exist primarily in their anionic (negatively charged) form in soils with neutral to alkaline pH (pH 5-8). nih.gov In more acidic soils, they are more likely to be in their neutral, molecular form, which is more effectively adsorbed. nih.gov Fulvic and humic acids have been identified as major contributors to the adsorption of phenoxyalkanoic acid herbicides in soils. mdpi.com

This compound is used in laboratory batch studies to determine key sorption coefficients, such as the soil-water distribution coefficient (Kd), which are essential for predicting environmental behavior.

Table 1: Factors Influencing the Adsorption of Phenoxy Herbicides in Soil
Soil ParameterInfluence on AdsorptionMechanismSource
Organic Matter (Humic/Fulvic Acids)Positive correlation; higher organic matter leads to greater adsorption.Herbicides partition into the soil organic matter. Aromatic structures in organic matter play a key role. researchgate.netresearchgate.netmdpi.com
Soil pHNegative correlation; lower pH (more acidic) leads to greater adsorption.At lower pH, the herbicide is in its neutral form, which is more readily adsorbed than the anionic form prevalent at higher pH. nih.govmdpi.com
Clay ContentContributes to adsorption, but often less significant than organic matter.Surface interactions with clay minerals. nih.gov
Iron and Aluminum OxidesCan be significant sorbents, especially in certain soil types (e.g., oxisols).Surface complexation with metal oxides. researchgate.netresearchgate.net

Due to its moderate water solubility and relatively weak adsorption in many soil types, Dichlorprop is considered to have potential for leaching. nih.govherts.ac.ukherts.ac.uk Leaching is the process by which a substance moves downward through the soil profile with percolating water, potentially contaminating groundwater. pjoes.com The potential for leaching is higher in soils with low organic content and a pH of 7.5 or above. juniperpublishers.com

Research on undisturbed soil columns (lysimeters) has shown that water movement patterns can significantly affect herbicide transport. nih.gov In a study on structured clay and peat soils, Dichlorprop leaching was paradoxically reduced by more than tenfold under high water input compared to average input. nih.gov This was attributed to preferential flow, where water moved rapidly through large pores and cracks, bypassing the main soil matrix where the herbicide was retained. nih.gov Therefore, heavy rainfall events may not always represent the worst-case scenario for pesticide leaching if macropore flow is a dominant process. nih.gov Runoff, the movement of pesticides over the soil surface with rainwater, is also a concern, particularly if a significant rain event occurs shortly after application. juniperpublishers.com

The combination of Dichlorprop's mobility and its application over large agricultural areas creates a risk of it being transported into aquatic environments, including surface water and groundwater. nih.gov Its weak interaction with soil particles means that it can be readily carried by leaching and runoff into streams, rivers, and lakes. pjoes.comnih.gov Once in an aquatic system, its distribution is governed by water flow, further sorption to sediments, and degradation processes. The use of deuterated surrogates like this compound is crucial in field-scale monitoring studies to accurately quantify the concentrations of Dichlorprop and its esters in various water bodies, helping to assess exposure and risk.

Abiotic Degradation Studies with Deuterated Tracers

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, such as reactions with light (photolysis) or water (hydrolysis). This compound is used as a tracer in these studies to precisely measure the rate of degradation of the parent compound under controlled laboratory conditions that simulate different environmental scenarios.

Photolysis, or photodegradation, is the breakdown of molecules by light. In aqueous solutions, the photolysis of Dichlorprop has been shown to proceed through several pathways. acs.org The primary mechanisms involve the cleavage of the aryl-halogen bond (dehalogenation) and the aryloxy-carbon bond. acs.org Irradiation of Dichlorprop in water can lead to the formation of several degradation products. acs.org

Key photolytic degradation products of Dichlorprop identified in one study include:

2,4-dichlorophenol (B122985)

4-chlorophenol (B41353)

2-chlorophenol (B165306)

2-(2-chlorophenoxy)propionic acid

By using this compound as an internal standard, researchers can accurately determine the photolytic half-life of Dichlorprop-methyl ester under various light conditions, providing crucial data for environmental risk assessments.

Table 2: Major Photodegradation Products of Dichlorprop in Aqueous Solution
Degradation ProductChemical FormulaFormation PathwaySource
2,4-dichlorophenolC₆H₄Cl₂OCleavage of the aryloxy-carbon bond acs.org
4-chlorophenolC₆H₅ClOCleavage of an aryl-halogen bond and aryloxy-carbon bond acs.org
2-chlorophenolC₆H₅ClOCleavage of an aryl-halogen bond and aryloxy-carbon bond acs.org
2-(2-chlorophenoxy)propionic acidC₉H₉ClO₃Photodehalogenation (cleavage of an aryl-halogen bond) acs.org

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For ester compounds like Dichlorprop-methyl ester, hydrolysis is a significant degradation pathway that splits the ester into its constituent carboxylic acid (Dichlorprop) and alcohol (methanol). chemguide.co.uk

The esters of phenoxy herbicides are generally stable in sterile, neutral to acidic water but hydrolyze rapidly under alkaline conditions. chemguide.co.ukapvma.gov.au In natural environmental conditions, such as in soil and water where microbes are present, the hydrolysis of phenoxy esters is typically rapid, with half-lives often lasting only a few days. apvma.gov.auepa.gov This rapid conversion is important because the resulting acid form (Dichlorprop) has different environmental properties, such as higher water solubility and mobility, compared to the ester form. juniperpublishers.com The stability of Dichlorprop-methyl ester is therefore highly dependent on the pH of the surrounding medium.

Table 3: General Stability of Esters to Hydrolysis under Different pH Conditions
ConditionRelative Rate of HydrolysisPrimary Product(s)Source
Acidic (e.g., pH 4)Slow, reversible reactionCarboxylic acid and alcohol chemguide.co.uk
Neutral (e.g., pH 7)SlowCarboxylic acid and alcohol apvma.gov.au
Alkaline (e.g., pH 9)Fast, irreversible reactionSalt of the carboxylic acid and alcohol chemguide.co.ukapvma.gov.au

Biotransformation and Microbial Degradation in Environmental Compartments

The biotransformation and microbial degradation of dichlorprop are key processes that determine its persistence and potential for contamination in various environmental compartments, including soil and water. Microorganisms play a central role in breaking down this herbicide into less complex and often less toxic compounds. Understanding these degradation processes is crucial for developing effective bioremediation strategies.

The degradation of dichlorprop in soil and sediment can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with microbial activity being the primary driver. In laboratory microcosm studies that simulate these environmental conditions, this compound is an ideal internal standard for quantifying the dissipation of the parent compound over time.

Under aerobic conditions, the microbial degradation of dichlorprop is generally more rapid. Studies have shown that in the presence of oxygen, various bacteria can utilize dichlorprop as a source of carbon and energy. The degradation often proceeds through the cleavage of the ether bond. In contrast, under anaerobic conditions, the degradation of dichlorprop is typically slower and may proceed through different pathways, such as reductive dehalogenation. The addition of oxygen to anaerobic aquifer sediments has been shown to stimulate the biodegradation of dichlorprop. nih.gov

The use of an internal standard like this compound in these microcosm studies allows researchers to correct for variations in sample extraction and analytical instrumentation, thereby ensuring the accuracy of the measured degradation rates.

Table 1: Microbial Degradation of Dichlorprop under Varying Conditions

Condition Environment Key Observations
Aerobic Soil, Aquifer Sediment Faster degradation rates. Serves as a carbon source for various bacteria. nih.gov

| Anaerobic | Soil, Aquifer Sediment | Slower degradation rates. No significant degradation observed in the absence of oxygen. nih.gov |

While stable isotope-labeled compounds like ¹³C-dichlorprop are used in techniques such as DNA-stable isotope probing (DNA-SIP) to identify the microorganisms actively degrading the herbicide, deuterated standards like this compound are instrumental in the accurate quantification of the degradation products formed. nih.gov By using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify and quantify the metabolites produced during microbial degradation. lcms.cznih.gov

The primary degradation pathway for dichlorprop, initiated by microorganisms such as Sphingobium species, involves the cleavage of the side chain to produce 2,4-dichlorophenol (2,4-DCP) and pyruvate. nih.gov The 2,4-DCP is then further metabolized. The use of a deuterated internal standard is crucial for creating accurate calibration curves to quantify these transformation products in complex matrices like soil or water extracts. lcms.cz

Table 2: Key Microbial Degradation Products of Dichlorprop

Degradation Product Precursor Microbial Genera Involved
2,4-Dichlorophenol (2,4-DCP) Dichlorprop Sphingobium, Sphingopyxis, Delftia nih.gov

Dichlorprop is a chiral herbicide, existing as two enantiomers, (R)-dichlorprop and (S)-dichlorprop. While these enantiomers have the same physical and chemical properties, they often exhibit different biological activities and degradation rates in the environment due to the stereospecificity of microbial enzymes. This differential degradation is known as enantioselectivity.

Numerous studies have demonstrated the enantioselective degradation of dichlorprop and its methyl ester in microbial systems. For instance, in some agricultural soils, the S-enantiomer of dichlorprop is preferentially degraded, leaving the R-enantiomer to persist longer. nih.gov Conversely, some bacterial strains isolated from sediment have been shown to preferentially degrade the R-enantiomer of dichlorprop-methyl ester. nih.govnih.gov In algal cultures, the degradation can also be enantioselective, with different species showing different preferences. nih.gov

In these studies, this compound would be used as an internal standard in the chiral chromatographic methods employed to separate and quantify the individual enantiomers. This ensures that the calculated enantiomeric fractions and degradation rates are accurate, allowing for a precise assessment of the enantioselectivity of the microbial degradation process.

Table 3: Examples of Enantioselective Degradation of Dichlorprop and its Methyl Ester

Microbial System Preferred Enantiomer Degraded Reference
Agricultural Soils (S)-dichlorprop nih.gov
Sediment Bacteria (R)-dichlorprop-methyl ester nih.govnih.gov

Application in Metabolic Studies of Dichlorprop and Its Esters Non Human Biological Systems

Utilization of Dichlorprop-methyl (B166029) ester-d3 in in vitro Metabolic Profiling

In vitro systems, such as plant extracts and cell cultures, provide a controlled environment to study specific metabolic pathways without the complexities of a whole organism. The use of Dichlorprop-methyl ester-d3 in these systems enables researchers to gain detailed insights into the initial transformation processes.

Plant extracts contain a diverse array of enzymes capable of metabolizing xenobiotics like herbicides. Dichlorprop-methyl ester is known to be rapidly absorbed by plants and subsequently hydrolyzed to its active acidic form, dichlorprop (B359615). researchgate.net Studies using plant extracts can isolate and characterize the enzymes responsible for this critical activation step.

By incubating this compound with plant extracts, researchers can monitor the rate of hydrolysis by tracking the appearance of the deuterated dichlorprop (Dichlorprop-d3) metabolite using techniques like liquid chromatography-mass spectrometry (LC-MS). This approach helps in:

Identifying key enzymes: Determining which esterases or hydrolases are responsible for the conversion.

Characterizing enzyme kinetics: Understanding the efficiency and speed of the hydrolysis reaction.

Investigating enantioselectivity: Dichlorprop is a chiral herbicide, and often only one enantiomer (the R-form) is herbicidally active. nih.gov Isotope tracing can be used in conjunction with chiral chromatography to study if the enzymatic hydrolysis is stereoselective, favoring one enantiomer over the other.

Table 1: Hypothetical Data from an in vitro Plant Extract Study with this compound

Time (minutes) This compound (µM) Dichlorprop-d3 (µM)
0 100 0
15 75 25
30 52 48
60 23 77

This interactive table illustrates the conversion of the deuterated parent ester to its hydrolyzed, deuterated acid form over time in a plant extract.

Cell cultures from various non-human organisms, including algae, fungi, and bacteria, are valuable for studying the biotransformation of herbicides. These microorganisms play a crucial role in the environmental degradation of such compounds. For instance, certain algae species like Chlorella vulgaris and Scenedesmus obliquus have been shown to degrade dichlorprop-methyl. researchgate.net Similarly, bacterial strains, such as Sphingomonas herbicidovorans, can utilize dichlorprop as a carbon and energy source, degrading it in an enantioselective manner. nih.gov

The use of this compound in these cell culture systems allows for:

Unambiguous metabolite identification: The deuterium (B1214612) label acts as a clear marker to identify metabolites formed from the parent compound, even at very low concentrations.

Pathway elucidation: By identifying a series of deuterated metabolites, researchers can piece together the degradation pathway. In bacteria, this often involves hydrolysis of the ester, followed by cleavage of the ether bond to form 2,4-dichlorophenol (B122985), which is then further metabolized. nih.gov

Quantitative analysis: Stable isotope dilution assays can be developed using this compound as an internal standard for the accurate quantification of dichlorprop and its metabolites in complex biological matrices.

In vivo Biotransformation Investigations in Model Organisms (excluding human clinical studies)

In vivo studies in model organisms such as plants and animals are essential to understand the complete picture of how a compound is absorbed, distributed, metabolized, and excreted (ADME).

ADME studies are fundamental in assessing the behavior of a chemical within a living organism. criver.com The use of isotopically labeled compounds is the gold standard for these investigations.

In Plants: Following the application of this compound to a plant, researchers can trace the movement and transformation of the herbicide. The deuterium label allows for the differentiation between the applied herbicide and any pre-existing, non-labeled compounds. This helps to determine how quickly the ester is absorbed by the leaves or roots, its translocation throughout the plant, and where it and its metabolites accumulate.

In Animals: In laboratory animals like rats, this compound can be administered to study its toxicokinetics. nih.gov By analyzing blood, urine, feces, and various tissues at different time points, scientists can quantify the rates of absorption from the gastrointestinal tract, distribution to organs, metabolic conversion, and routes and rates of excretion. criver.comnih.gov This information is crucial for assessing potential bioaccumulation and understanding the mechanisms of toxicity.

Deuterium tracing is a powerful technique for elucidating metabolic pathways. nih.govresearchgate.net The stable, heavy isotope label of this compound makes it an ideal tracer. When a sample from an in vivo or in vitro experiment is analyzed by mass spectrometry, the metabolites derived from the administered compound will exhibit a characteristic mass shift corresponding to the number of deuterium atoms they contain.

This allows for the clear identification of key metabolic transformations:

Ester Hydrolysis: The primary metabolic step for dichlorprop esters is hydrolysis to the parent acid, dichlorprop. researchgate.net Using this compound, the resulting Dichlorprop-d3 can be easily detected and quantified.

Conjugation: Following hydrolysis, the dichlorprop acid can undergo conjugation reactions, which are common detoxification pathways in both plants and animals. These reactions involve the attachment of endogenous molecules like sugars (e.g., glucose in plants) or amino acids. The resulting conjugates will retain the deuterium label, facilitating their identification. For example, a glucose conjugate of Dichlorprop-d3 would be readily identifiable by its specific mass in a mass spectrum.

Oxidative Metabolism: Further metabolism can occur through oxidation, often mediated by cytochrome P450 enzymes. Deuterium tracing helps to confirm that the resulting hydroxylated or ring-opened products originate from the parent herbicide.

Table 2: Key Metabolic Transformations of this compound and their Detection

Metabolic Transformation Parent Compound Key Metabolite Method of Detection
Ester Hydrolysis This compound Dichlorprop-d3 Mass shift of +3 Da in MS
Glucose Conjugation Dichlorprop-d3 Dichlorprop-d3-glucoside Mass shift corresponding to d3 and glucose moiety
Amino Acid Conjugation Dichlorprop-d3 Dichlorprop-d3-leucinate Mass shift corresponding to d3 and leucine (B10760876) moiety

This interactive table outlines the major metabolic transformations and how the deuterium label aids in the detection of the resulting metabolites.

Emerging Research Directions and Future Perspectives

Integration of Dichlorprop-methyl (B166029) ester-d3 in Multi-Residue Analytical Methods for Comprehensive Screening

The simultaneous analysis of a wide array of pesticide residues in complex matrices such as food, water, and soil is a significant challenge in analytical chemistry. Multi-residue analytical methods (MRMs) are designed to detect and quantify hundreds of different compounds in a single analysis, offering efficiency and a broad scope of detection. The integration of deuterated internal standards like Dichlorprop-methyl ester-d3 is critical to the accuracy and reliability of these comprehensive screening methods.

Modern MRMs frequently employ techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.govfstjournal.com.br In these workflows, this compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, dichlorprop (B359615). Because it is chemically identical to the analyte but has a different mass, it co-elutes and experiences similar ionization effects and potential losses during sample preparation. This allows it to accurately correct for variations in analytical response caused by matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample extract. researchgate.net

Research findings have demonstrated the effectiveness of this approach. For instance, methods have been validated for the analysis of numerous pesticides, including phenoxy herbicides like dichlorprop, in diverse matrices. nih.govfstjournal.com.br The use of an isotopically labeled internal standard ensures high precision and accuracy, which is essential for regulatory compliance and risk assessment. Future developments aim to expand the scope of MRMs to include an even greater number of analytes, further necessitating the availability of high-purity deuterated standards like this compound to ensure reliable quantification across broad compound classes.

Table 1: Role of Deuterated Standards in Multi-Residue Methods

Feature Description Relevance of this compound
Analytical Technique Primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Used as an internal standard for the quantification of Dichlorprop and related compounds.
Sample Preparation Often utilizes QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction and cleanup. nih.govfstjournal.com.br Added before extraction to compensate for analyte losses during sample processing.
Key Function Corrects for matrix effects (ion suppression/enhancement) and variations in instrument response. researchgate.net Ensures accurate and precise quantification of Dichlorprop residues in complex samples like food and environmental matrices.
Principle The labeled standard is chemically identical to the analyte but mass-distinguishable, allowing it to mirror the analyte's behavior throughout the analytical process. Its three-Dalton mass difference allows for clear distinction from the native analyte in the mass spectrometer.

High-Throughput Screening Applications Utilizing Deuterated Standards

High-Throughput Screening (HTS) is an automated process used extensively in drug discovery and toxicology to rapidly test thousands of chemical compounds for a specific biological activity or effect. bmglabtech.comnih.gov As HTS is increasingly applied to environmental toxicology and metabolomics, the need for robust and reliable analytical methods has grown. Mass spectrometry coupled with rapid separation techniques is a cornerstone of HTS, capable of analyzing samples in a matter of seconds. nih.gov

In this context, deuterated standards such as this compound are indispensable. The primary goal of HTS is to quickly identify "hits" from large compound libraries, and quantitative accuracy is paramount to avoid false positives or negatives. bmglabtech.com Matrix effects can be a significant source of error in HTS assays, especially when analyzing complex biological samples. The use of stable isotope-labeled internal standards is the gold standard for mitigating these effects. researchgate.net

By incorporating this compound into an HTS workflow designed to assess the environmental occurrence or toxicological impact of dichlorprop, researchers can achieve reliable quantification. The deuterated standard is added to every sample, and the ratio of the native analyte to the standard is measured. This ratio remains stable even if the absolute signal intensity fluctuates due to matrix interference, leading to highly precise and accurate data across thousands of samples. This approach is critical for large-scale biomonitoring studies, environmental risk assessments, and metabolomics research where subtle changes in concentration must be detected reliably. mdpi.com

Table 2: Application of Deuterated Standards in High-Throughput Screening

HTS Application Area Role of Deuterated Standards Example with this compound
Environmental Toxicology Enables rapid and accurate quantification of contaminants in large sets of environmental or biological samples. Screening hundreds of water samples for Dichlorprop contamination, with the deuterated standard ensuring consistent quantification despite varying water chemistry.
Drug Discovery Used to quantify metabolic products or assess the inhibition of specific enzymes in automated assays. nih.govnih.gov While not a drug, the principle applies to screening for compounds that affect the metabolism of herbicides like Dichlorprop.
Metabolomics Provides precise quantification of metabolites in complex biological extracts, correcting for matrix-induced signal variability. mdpi.com Studying the metabolic impact of Dichlorprop exposure on an organism, using the labeled standard for accurate measurement of its metabolites.

Advanced Isotopic Ratio Mass Spectrometry and Compound-Specific Isotope Analysis (CSIA) for Environmental Fingerprinting and Source Apportionment

While this compound is an artificially created standard, the principles of isotope analysis that it embodies are being applied in advanced environmental research through Compound-Specific Isotope Analysis (CSIA). CSIA is a powerful technique used to determine the natural abundance of stable isotopes (e.g., ¹³C vs. ¹²C, ²H vs. ¹H) within a specific contaminant molecule. cpeo.orgnih.gov These isotopic ratios can provide a unique "fingerprint" to trace the origin and fate of pollutants in the environment.

The application of CSIA to pesticides like dichlorprop is an emerging research frontier. nih.govmdpi.com Different manufacturing processes can result in slight variations in the stable isotope ratios of the final product. Therefore, by measuring the isotopic signature of dichlorprop found in a contaminated site, it may be possible to link it to a specific source or manufacturer.

Furthermore, CSIA can be used to track the degradation of contaminants. abas.org Many biological and chemical degradation processes exhibit a kinetic isotope effect, where molecules containing lighter isotopes react slightly faster than those with heavier isotopes. cpeo.org As a result, the remaining, undegraded contaminant becomes progressively "heavier" or enriched in the stable isotope. By measuring the isotopic composition of dichlorprop over time or distance in a contaminant plume, scientists can quantify the extent of natural attenuation and identify the degradation pathways.

This analysis requires highly sensitive and precise instrumentation, such as Isotope Ratio Mass Spectrometry (IRMS), often coupled with gas or liquid chromatography. nih.gov Newer, advanced techniques using high-resolution mass spectrometers like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) are also being developed for these precise isotopic measurements. rsc.orgosti.govnih.gov This field represents a significant future direction in environmental forensics, allowing for a more nuanced understanding of contaminant behavior that goes beyond simple concentration measurements.

Q & A

Q. How to design a meta-analysis comparing the herbicidal efficacy of deuterated vs. non-deuterated Dichlorprop-methyl esters?

  • Methodological Answer : Aggregate data from dose-response studies using random-effects models to account for variability in plant species and soil types. Include sensitivity analyses to weigh isotopic effects vs. experimental confounders. Report outcomes via forest plots with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.